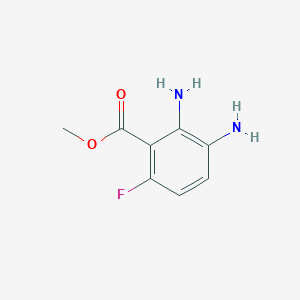

Methyl 2,3-diamino-6-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-diamino-6-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTFTXAANFTSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403712-67-4 | |

| Record name | Methyl 2,3-diamino-6-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Methyl 2,3-diamino-6-fluorobenzoate: A Key Intermediate in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the strategic incorporation of fluorine atoms and vicinal diamine functionalities into aromatic scaffolds has emerged as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Methyl 2,3-diamino-6-fluorobenzoate is a highly valuable building block that embodies this principle, serving as a crucial precursor for a range of biologically active molecules. This in-depth technical guide provides a scientifically grounded and experimentally robust pathway for the synthesis of this important intermediate, tailored for researchers, scientists, and professionals in the field of drug development.

The Strategic Importance of Fluorinated Vicinal Diaminoaromatics

The introduction of a fluorine atom into a drug molecule can profoundly influence its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The vicinal diamine motif, particularly on an aromatic ring, offers a versatile handle for the construction of various heterocyclic systems, such as benzimidazoles and quinoxalines, which are prevalent in many therapeutic agents. The combination of these features in this compound makes it a sought-after intermediate in the synthesis of novel therapeutics.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be strategically approached through a multi-step sequence starting from a readily available substituted benzoic acid. The proposed pathway involves dinitration, esterification, and a final reduction of the nitro groups to the desired diamine.

Workflow of the Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Part 1: Dinitration of 2-Chloro-6-fluorobenzoic Acid

The initial step involves the regioselective introduction of two nitro groups onto the aromatic ring of 2-chloro-6-fluorobenzoic acid. The presence of the electron-withdrawing carboxylic acid and halogen substituents directs the nitration to the available positions.

Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2-chloro-6-fluorobenzoic acid to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

Reagent Addition: The nitrating mixture should be added dropwise to the solution of the starting material while maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the dinitro product. The solid is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

| Parameter | Value |

| Starting Material | 2-Chloro-6-fluorobenzoic Acid |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 0-10 °C initially, then room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Precipitation in ice-water, filtration |

Table 1: Summary of Reaction Parameters for Dinitration.

Part 2: Esterification of 2-Chloro-6-fluoro-3,5-dinitrobenzoic Acid

The subsequent step is the conversion of the dinitrobenzoic acid to its corresponding methyl ester via Fischer esterification. This reaction is acid-catalyzed and proceeds by nucleophilic acyl substitution.

Experimental Protocol

-

Reaction Setup: The dried 2-chloro-6-fluoro-3,5-dinitrobenzoic acid is dissolved in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by TLC.

-

Work-up and Isolation: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude methyl ester.[3]

| Parameter | Value |

| Starting Material | 2-Chloro-6-fluoro-3,5-dinitrobenzoic Acid |

| Reagents | Anhydrous Methanol, Concentrated Sulfuric Acid (catalyst) |

| Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 4-6 hours |

| Work-up | Neutralization with NaHCO₃, extraction |

Table 2: Summary of Reaction Parameters for Esterification.

Part 3: Catalytic Hydrogenation to this compound

The final and critical step is the simultaneous reduction of the two nitro groups and the hydrogenolysis of the chloro group to afford the target this compound. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol

-

Catalyst and Substrate Preparation: In a hydrogenation vessel, dissolve the Methyl 2-chloro-6-fluoro-3,5-dinitrobenzoate in a suitable solvent such as methanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) or ruthenium on carbon (Ru/C) is then added to the solution.[4]

-

Hydrogenation: The vessel is connected to a hydrogen source, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-5 atm). The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The uptake of hydrogen is monitored to determine the completion of the reaction. TLC analysis can also be used to confirm the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the catalyst is carefully removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

| Parameter | Value |

| Starting Material | Methyl 2-chloro-6-fluoro-3,5-dinitrobenzoate |

| Reagents | Hydrogen gas, Palladium on Carbon (Pd/C) or Ruthenium on Carbon (Ru/C) |

| Solvent | Methanol or Ethyl Acetate |

| Pressure | 1-5 atm of H₂ |

| Temperature | Room temperature to 40 °C |

| Work-up | Filtration of catalyst, solvent evaporation |

| Purification | Column chromatography or recrystallization |

Table 3: Summary of Reaction Parameters for Catalytic Hydrogenation.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The synthesis pathway detailed in this guide offers a robust and scalable method for the preparation of this compound. Each step is based on well-established chemical transformations, and the provided protocols offer a solid foundation for further optimization in a research or process chemistry setting. The availability of this key intermediate will undoubtedly facilitate the discovery and development of novel drug candidates with improved therapeutic profiles. Further research may focus on the development of more atom-economical and greener synthetic routes, potentially involving C-H activation or enzymatic transformations.

References

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2,3-diamino-6-fluorobenzoate

Introduction

Methyl 2,3-diamino-6-fluorobenzoate is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. Its utility in the synthesis of novel heterocyclic systems, particularly as a precursor to fluorinated analogues of biologically active compounds, necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of such compounds in solution. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound, offering insights into spectral prediction, experimental protocols for data acquisition, and a detailed interpretation of the spectral features. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for routine and in-depth structural analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and multiplicities of these signals are governed by the electronic environment created by the interplay of the electron-donating amino groups (-NH₂) and the electron-withdrawing fluorine (-F) and methyl ester (-COOCH₃) substituents.

The aromatic region is expected to show two signals for the two aromatic protons. The proton at position 5 (H-5) is ortho to an amino group and meta to both the fluorine and the other amino group. The proton at position 4 (H-4) is ortho to an amino group and meta to the methyl ester and para to the fluorine. The two amino groups will likely appear as broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature. The methyl group of the ester will appear as a sharp singlet.

Rationale for Predicted Chemical Shifts:

-

Aromatic Protons (H-4 and H-5): The two amino groups are strong electron-donating groups, which increase the electron density on the aromatic ring, causing an upfield shift (to lower ppm values) of the aromatic protons compared to benzene (7.36 ppm). The fluorine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. The methyl ester group is electron-withdrawing. The combined effect of these substituents will determine the final chemical shifts. H-5 is expected to be further upfield than H-4 due to the stronger shielding effect of the two adjacent amino groups.

-

Amine Protons (-NH₂): The chemical shift of amine protons can vary significantly and they often appear as broad signals due to quadrupole broadening and exchange with trace amounts of water. In a non-polar solvent like CDCl₃, they are expected in the range of 3-5 ppm.

-

Methyl Protons (-OCH₃): The methyl protons of the ester group are not coupled to any other protons and will therefore appear as a singlet, typically in the range of 3.8-3.9 ppm.

Predicted Coupling Constants:

-

³J(H-4, H-5): The coupling between the two adjacent aromatic protons is expected to be a typical ortho coupling, in the range of 7-9 Hz.

-

⁴J(H-4, F): A four-bond coupling between H-4 and the fluorine atom is expected, with a typical value of 2-4 Hz.

-

³J(H-5, F): A three-bond coupling between H-5 and the fluorine atom is expected, with a typical value of 8-10 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will provide valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are influenced by the nature of the attached substituents.

Rationale for Predicted Chemical Shifts:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbons attached to the amino groups (C-2 and C-3) will be shifted upfield due to the electron-donating nature of the nitrogen atoms. The carbon attached to the fluorine (C-6) will be shifted significantly downfield due to the high electronegativity of fluorine. The carbon attached to the methyl ester group (C-1) will also be downfield. The remaining aromatic carbons (C-4 and C-5) will have chemical shifts determined by the combined effects of all substituents.

-

Carbonyl Carbon (-COO-): The carbonyl carbon of the ester group is expected to appear in the downfield region of the spectrum, typically around 165-175 ppm.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear in the upfield region, typically around 50-55 ppm.

Predicted Carbon-Fluorine Coupling Constants:

-

¹J(C-6, F): A large one-bond coupling is expected between C-6 and the fluorine atom, typically in the range of 240-260 Hz.[1][2]

-

²J(C-1, F) and ²J(C-5, F): Two-bond couplings are expected between the fluorine atom and the adjacent carbons, with typical values of 15-25 Hz.[1][2]

-

³J(C-2, F) and ³J(C-4, F): Three-bond couplings are expected, and these are typically smaller, in the range of 5-10 Hz.[1][2]

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.8 - 7.2 | dd | ³J(H-4, H-5) = 7-9; ⁴J(H-4, F) = 2-4 |

| H-5 | 6.3 - 6.7 | t | ³J(H-5, H-4) = 7-9; ³J(H-5, F) = 8-10 |

| -NH₂ (C-2) | 3.5 - 5.0 | br s | - |

| -NH₂ (C-3) | 3.5 - 5.0 | br s | - |

| -OCH₃ | 3.8 - 3.9 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 | 125 - 135 | ²J = 15-25 |

| C-2 | 135 - 145 | ³J = 5-10 |

| C-3 | 130 - 140 | ⁴J ≈ 0-3 |

| C-4 | 115 - 125 | ³J = 5-10 |

| C-5 | 110 - 120 | ²J = 15-25 |

| C-6 | 155 - 165 | ¹J = 240-260 |

| -COO- | 165 - 170 | ³J ≈ 2-5 |

| -OCH₃ | 51 - 53 | ⁴J ≈ 0-2 |

Mandatory Visualization

Caption: Molecular structure of this compound.

Experimental Protocols

A detailed and robust experimental protocol is critical for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. Be aware that the choice of solvent can affect the chemical shifts of protons, especially those involved in hydrogen bonding, such as the amine protons.[3][4]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5][6] Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][7]

-

Transfer to NMR Tube: Carefully transfer the solution to the NMR tube.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Standard Parameters for Data Acquisition (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time (AQ): 2-4 seconds.[8]

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Caption: A typical experimental workflow for NMR analysis.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The use of high-quality NMR tubes and deuterated solvents minimizes artifacts. Filtering the sample ensures a homogeneous solution, which is crucial for obtaining sharp, well-resolved peaks. The acquisition parameters are standard for small molecule analysis and provide a good balance between signal-to-noise and experimental time. For validation of the obtained spectra, comparison with the predicted chemical shifts and coupling patterns in this guide will serve as a primary check. Furthermore, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm the proton-proton and proton-carbon correlations, respectively, providing an additional layer of structural verification.

References

-

Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]

-

Schneider, H. J., & Yatsimirsky, A. K. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(27), 6464–6472. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

University of Alberta. (n.d.). Sample Preparation. Available at: [Link]

- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.

-

Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Available at: [Link]

-

LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. Available at: [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Available at: [Link]

- Williams, D. H., & Fleming, I. (1980). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Bruker. (n.d.). TOPSPIN Acquisition Parameters.

-

University of Ottawa. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. uOttawa NMR Facility Blog. Available at: [Link]

- Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (3), 329-334.

-

Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

- Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry, 69(6), 1047-1053.

- Hansen, P. E., Berg, A., & Jakobsen, H. J. (1973). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 27, 2277-2279.

-

Foroozandeh, M., Adams, R. W., Kiraly, P., Nilsson, M., & Morris, G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1731. Available at: [Link]

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. organomation.com [organomation.com]

- 4. depts.washington.edu [depts.washington.edu]

- 5. sites.bu.edu [sites.bu.edu]

- 6. Sample Preparation [nmr.chem.ualberta.ca]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of Methyl 2,3-diamino-6-fluorobenzoate: Starting Materials and Strategic Analysis

Abstract: Methyl 2,3-diamino-6-fluorobenzoate is a highly functionalized aromatic compound of significant interest as a key building block in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of modern insecticides.[1] Its unique substitution pattern, featuring vicinal amino groups, a fluorine atom, and a methyl ester, presents distinct synthetic challenges. This guide provides an in-depth analysis of a robust and logical synthetic strategy, starting from a commercially viable precursor. We will dissect the causality behind each experimental step, from the selection of the initial starting material to the final reduction, offering field-proven insights for researchers, chemists, and professionals in drug development. The narrative emphasizes mechanistic understanding, process validation, and is grounded in authoritative references.

Strategic Foundation: Retrosynthesis and Starting Material Selection

The successful synthesis of a polysubstituted aromatic compound like this compound hinges on a logical retrosynthetic analysis and the judicious choice of a starting material. The target molecule's 1,2,3,4-substitution pattern requires careful control over the regioselectivity of each reaction.

A logical retrosynthetic disconnection points to the late-stage formation of the diamino functionality, typically via the reduction of a nitro group precursor. The core challenge lies in constructing the 2-amino-3-nitro-6-fluoro-substituted benzene ring. This leads to the primary consideration: which commercially available, appropriately substituted benzene derivative provides the most direct and high-yielding pathway?

After evaluating several potential starting points, this guide will focus on a strategy commencing with 2,6-difluorobenzonitrile . This precursor is advantageous for several key reasons:

-

Activation for SNAr: The two electron-withdrawing fluorine atoms and the nitrile group activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), a key step for introducing the first amino group.

-

Strategic Fluorine Placement: It provides the required fluorine atom at the C6 position from the outset.

-

Versatile Nitrile Group: The nitrile functionality can be converted to the desired methyl ester in the later stages of the synthesis.

This approach offers a controllable, step-wise installation of the required functional groups, minimizing issues with competing side reactions and poor regioselectivity that can plague other routes.

The Core Synthetic Workflow

The synthesis is best approached as a four-step sequence, designed to logically build the molecular complexity while maintaining control over the substitution pattern.

Caption: Core synthetic workflow from 2,6-difluorobenzonitrile.

Step 1: Regioselective Amination of 2,6-Difluorobenzonitrile

The initial transformation involves the displacement of one fluorine atom with an amino group. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocol:

-

Charge a high-pressure reactor with 2,6-difluorobenzonitrile.

-

Add an excess of ammonia, either as a concentrated aqueous solution or as liquid ammonia.[2][3]

-

Seal the reactor and heat the mixture. The reaction temperature is typically maintained between 50°C and 150°C.[2]

-

Maintain the reaction for several hours until starting material consumption is confirmed by TLC or GC analysis.

-

After cooling, vent the excess ammonia. The product, 2-amino-6-fluorobenzonitrile, can be isolated through extraction and recrystallization.

Causality and Trustworthiness: The reaction's success relies on the powerful electron-withdrawing nature of the two fluorine atoms and the nitrile group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack by ammonia. Using a significant excess of ammonia (2 to 10 moles per mole of benzonitrile) ensures the reaction proceeds to completion and minimizes the formation of diarylamine byproducts.[3] The regioselectivity is not a concern here as the two fluorine atoms are chemically equivalent.

| Parameter | Value / Condition | Source |

| Starting Material | 2,6-Difluorobenzonitrile | [2][4] |

| Reagent | Ammonia (aqueous or liquid) | [3] |

| Molar Ratio | 2-10 moles NH₃ per mole of substrate | [3] |

| Temperature | 50 - 150 °C | [2] |

| Product | 6-Fluoroanthranilonitrile | [2] |

Step 2: Electrophilic Nitration

With one amino group and one fluorine in place, the next crucial step is the introduction of a nitro group at the C3 position. This is an electrophilic aromatic substitution where regioselectivity is paramount.

Experimental Protocol:

-

Dissolve 2-amino-6-fluorobenzonitrile in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified period.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter, wash the solid with cold water until neutral, and dry to obtain 2-amino-3-nitro-6-fluorobenzonitrile.

Causality and Trustworthiness: The outcome of this step is governed by the directing effects of the existing substituents. The powerful activating, ortho-, para-directing effect of the amino group dominates. The fluorine atom is also an ortho-, para-director, while the nitrile group is a deactivating, meta-director. The C3 position is ortho to the strongly activating amino group, making it the most electronically favorable site for electrophilic attack by the nitronium ion (NO₂⁺).

Caption: Electronic factors favoring nitration at the C3 position.

Step 3: Conversion of Nitrile to Methyl Ester

The nitrile group, having served its purpose as a meta-director and precursor, is now converted into the final methyl ester functionality. This is typically achieved in a two-stage process: hydrolysis to the carboxylic acid followed by esterification.

Experimental Protocol (Hydrolysis followed by Esterification):

-

Hydrolysis: Reflux the 2-amino-3-nitro-6-fluorobenzonitrile with an aqueous acid (e.g., 75% H₂SO₄) or base (e.g., aqueous NaOH).[3] Acidification after basic hydrolysis will yield the carboxylic acid.

-

Isolation: Isolate the resulting 2-amino-3-nitro-6-fluorobenzoic acid.

-

Esterification: Dissolve the isolated acid in methanol. Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) and reflux the mixture for several hours until ester formation is complete (monitored by TLC/LC-MS).

-

Workup: Remove the excess methanol under reduced pressure. Neutralize the remaining acid, extract the product with a suitable organic solvent (e.g., ethyl acetate), and purify by column chromatography or recrystallization.

Causality and Trustworthiness: This two-stage approach is robust and ensures high conversion. The initial hydrolysis cleaves the C≡N triple bond to form a carboxylic acid. The subsequent Fischer esterification is an equilibrium-driven reaction where using methanol as the solvent drives the reaction towards the product, Methyl 2-amino-3-nitro-6-fluorobenzoate.

| Parameter | Value / Condition | Source |

| Hydrolysis | ||

| Reagent | Aqueous NaOH or H₂SO₄ | [3] |

| Temperature | Reflux | N/A |

| Product | 2-amino-3-nitro-6-fluorobenzoic acid | N/A |

| Esterification | ||

| Reagent | Methanol, cat. H₂SO₄ | [5] |

| Temperature | Reflux | [5] |

| Product | Methyl 2-amino-3-nitro-6-fluorobenzoate | N/A |

Step 4: Final Reduction of the Nitro Group

The final step is the chemoselective reduction of the nitro group to an amine, yielding the target molecule.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve Methyl 2-amino-3-nitro-6-fluorobenzoate in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

-

Pressurize the reaction vessel with hydrogen gas (H₂), typically from 1 to 4 atm.

-

Stir the reaction vigorously at room temperature until hydrogen uptake ceases.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield the final product, this compound.

Causality and Trustworthiness: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[5] It is highly chemoselective, leaving the ester, fluorine, and existing amino group untouched under standard conditions. Alternative reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be used but may involve more strenuous workup procedures. The self-validating nature of this protocol lies in the clear endpoint (cessation of H₂ uptake) and the clean conversion, often yielding a product of high purity without extensive purification.

Alternative Synthetic Considerations

While the pathway from 2,6-difluorobenzonitrile is robust, other starting materials can be considered, though they often present greater challenges.

-

From 2,6-Dichlorobenzoic Acid: A patented route involves the nitration of 2,6-dichlorobenzoic acid, followed by esterification, selective fluorination to replace one chlorine, and subsequent reduction/amination steps.[5] A key challenge in this route is achieving selective nucleophilic substitution of one chlorine atom for fluorine without side reactions.

-

From Fluorinated Anthranilic Acids: Starting with 2-amino-3-fluorobenzoic acid or a related derivative seems intuitive.[6] However, the subsequent introduction of the second amino group at the C3 position via nitration would be difficult, as the existing amino and carboxyl groups would direct the incoming electrophile to other positions.

The chosen strategy starting from 2,6-difluorobenzonitrile remains superior due to the logical and regiochemically controlled sequence of reactions it enables.

Summary and Outlook

The synthesis of this compound is most effectively achieved through a four-step sequence starting from 2,6-difluorobenzonitrile. This pathway leverages a regioselective nucleophilic aromatic amination, a directing-group-controlled electrophilic nitration, a standard nitrile-to-ester conversion, and a clean, chemoselective final reduction. By understanding the chemical principles governing each transformation, researchers can reliably produce this valuable intermediate. Future process optimization could focus on telescoping steps to reduce isolation procedures or exploring alternative, greener reduction methods to further enhance the efficiency and sustainability of the synthesis.

References

-

Lahm, G. P., et al. (2008). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry, 16(6), 3163-70. [Link]

- Jacobs, P., & Oeser, H.-G. (1982). U.S. Patent No. 4,359,428. Washington, DC: U.S.

- Jacobs, P., & Oeser, H.-G. (1982). EP Patent No. 0053247A1.

- Jacobs, P., & Oeser, H.-G. (1982). Preparation of fluorinated anthranilic acid and anthranilonitrile. U.S.

-

Kollmar, M., et al. (2002). 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. [Link]

- Pulasi Technology (Shanghai) Co., Ltd. (2020). CN Patent No. 202010335244.0.

- CN106279434A - Synthesis method of new anticancer drug intermediate 2-fluoro-3-aminobenzoic acid methyl ester. (2017).

- EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors. (2003).

Sources

- 1. Synthesis of insecticidal fluorinated anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4359428A - Preparation of fluorinated anthranilic acid and anthranilonitrile - Google Patents [patents.google.com]

- 3. US4359428A - Preparation of fluorinated anthranilic acid and anthranilonitrile - Google Patents [patents.google.com]

- 4. EP0053247A1 - Process for preparation of 6-fluoro-anthranilic acid nitrile or 6-fluoro-anthranilic acid and 6-fluoro-anthranilic acid nitrile - Google Patents [patents.google.com]

- 5. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Methyl 2,3-diamino-6-fluorobenzoate: Molecular Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of Methyl 2,3-diamino-6-fluorobenzoate (CAS No: 403712-67-4), a fluorinated aromatic compound of significant interest to researchers and scientists in drug development. The document details the molecule's core structural and physicochemical properties, outlines a proposed synthetic pathway rooted in established organic chemistry principles, and describes a rigorous protocol for its analytical characterization. Furthermore, it explores the strategic importance of its structural motifs—the diamino-benzoate scaffold, the fluorine substituent, and the methyl ester—in the context of modern medicinal chemistry. This guide serves as a foundational resource for professionals leveraging this and similar building blocks in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Anilino-Benzoates

The rational design of small-molecule drugs is a cornerstone of modern pharmaceutical research. Within this field, certain molecular scaffolds serve as privileged starting points due to their versatile chemistry and favorable interactions with biological targets. Fluorinated anilino-benzoates, the class to which this compound belongs, are exemplary of such key intermediates. The strategic placement of amino, fluoro, and carboxylate groups on an aromatic ring creates a molecular framework ripe for elaboration into complex, high-value active pharmaceutical ingredients (APIs).

The fluorine atom, in particular, is a powerful tool in medicinal chemistry. Its high electronegativity and small size can profoundly influence a molecule's pKa, dipole moment, and conformational preferences, often leading to enhanced binding affinity and target selectivity.[1] Moreover, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and improve the pharmacokinetic profile of a drug candidate.[1] Similarly, the strategic introduction of methyl groups can modulate physicochemical and pharmacokinetic properties, a concept often referred to as the "magic methyl" effect in drug discovery.[2][3] This guide delves into the specifics of this compound, a molecule that embodies these key design principles.

Core Molecular Profile

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective use in synthesis and research.

Structure and Nomenclature

The molecular structure of this compound is defined by a benzene ring substituted with a methyl ester group, a fluorine atom, and two vicinal amino groups.

Caption: 2D structure of this compound.

Physicochemical Properties

The key identifying and physical properties of the compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical method development.

| Property | Value | Source |

| CAS Number | 403712-67-4 | [4][5] |

| Molecular Formula | C₈H₉FN₂O₂ | [4][6] |

| Molecular Weight | 184.17 g/mol | [4] |

| Monoisotopic Mass | 184.0648 Da | [6] |

| SMILES | COC(=O)C1=C(C=CC(=C1N)N)F | [6] |

| InChIKey | KFTFTXAANFTSOF-UHFFFAOYSA-N | [6] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4][7] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical pathway can be proposed based on established transformations in aromatic chemistry. The rationale behind this proposed route is validated by examining the well-documented synthesis of its structural isomer, Methyl 3-amino-2-fluorobenzoate, a key intermediate for the anti-cancer drug Dabrafenib.[8][9]

Proposed Synthetic Pathway

The synthesis of substituted anilines often involves the introduction of nitro groups followed by their reduction. The following multi-step workflow represents a chemically sound approach to obtaining the target molecule.

Caption: Proposed workflow for the synthesis of this compound.

-

Expertise & Causality: This proposed route strategically uses directing group effects. The initial amino group in 2-fluoro-3-nitroaniline would direct the second nitration. The final step, catalytic hydrogenation, is a reliable and clean method for reducing nitro groups to amines without affecting the ester or the fluorine substituent.

Comparative Analysis: Synthesis of a Key Isomer

The synthesis of the related intermediate, Methyl 3-amino-2-fluorobenzoate, has been documented and provides a practical reference for the types of reactions required.[10] One method starts with 2,6-dichlorobenzoic acid, which undergoes nitration, esterification with methanol, selective fluorination to replace a chlorine atom, and finally, catalytic hydrogenation to reduce the nitro group.[10][11] This documented pathway underscores the feasibility of the proposed steps, such as nitration, esterification, and hydrogenation, in constructing these complex scaffolds.

Analytical Characterization and Quality Control

Ensuring the identity and purity of a chemical intermediate is paramount in drug development. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Protocol for Structural Elucidation and Purity Assessment

A systematic workflow ensures that the synthesized material meets the required specifications before its use in subsequent steps.

Caption: A typical analytical workflow for compound characterization and validation.

Spectroscopic and Chromatographic Data Interpretation

The expected analytical results for this compound are summarized below. These values provide a benchmark for experimental data.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to aromatic protons, two distinct amine (NH₂) protons, and a singlet for the methyl (OCH₃) protons. |

| ¹³C NMR | Resonances for eight distinct carbon atoms, including the carbonyl carbon of the ester and aromatic carbons showing C-F coupling. |

| ¹⁹F NMR | A singlet or multiplet (depending on coupling to aromatic protons) characteristic of an aryl fluoride. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. Predicted adducts include [M+H]⁺ at m/z 185.07208 and [M+Na]⁺ at m/z 207.05402.[6] |

| HPLC | A single major peak indicating high purity, typically >98%, under appropriate chromatographic conditions (e.g., C18 column with a water/acetonitrile mobile phase). |

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a purpose-built scaffold for creating advanced drug candidates. Its value lies in the strategic combination of its functional groups.

The Fluorine and Methyl Advantage

As previously noted, the inclusion of fluorine can significantly enhance a drug's metabolic stability and binding properties.[1] The methyl ester group, while often used as a synthetic handle, can also contribute to the molecule's pharmacokinetic profile, influencing properties like solubility and cell permeability.[2] The interplay between these groups allows medicinal chemists to fine-tune the characteristics of a lead compound.

Scaffold for Targeted Therapies

The arrangement of functional groups on the aromatic ring makes this molecule a versatile building block. The two adjacent amino groups are particularly valuable, as they can be differentially functionalized or used to construct heterocyclic ring systems, which are common features in many modern drugs. For instance, the related intermediate Methyl 3-amino-2-fluorobenzoate is a crucial component in the synthesis of Dabrafenib, a potent inhibitor of the BRAF kinase used to treat melanoma.[8][9] This precedent highlights the potential of this compound to serve as a starting point for a new generation of kinase inhibitors or other targeted therapies.

Safety, Handling, and Storage Protocol

Trustworthiness in experimental science begins with safety. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from structurally related compounds allows for a robust preliminary hazard assessment.

Hazard Identification and Risk Assessment

Based on analogous compounds like 2-Amino-6-fluorobenzoic acid, the primary hazards are likely:

-

Skin Corrosion/Irritation (Category 2) [12]

-

Serious Eye Damage/Eye Irritation (Category 2) [12]

-

Specific target organ toxicity (single exposure), may cause respiratory irritation (Category 3) [12][13]

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Ensure safety showers and eyewash stations are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[12][13]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[12][14]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14] Store in an inert atmosphere and protect from light.[4] The compound is incompatible with strong oxidizing agents.[12][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion

This compound represents a highly valuable and strategically designed chemical building block for drug discovery. Its molecular architecture, featuring a fluorinated and di-aminated benzoate core, offers medicinal chemists a versatile platform for synthesizing novel and complex therapeutic agents. By understanding its molecular properties, leveraging sound synthetic and analytical protocols, and adhering to strict safety standards, researchers can effectively unlock the potential of this important intermediate in the development of next-generation pharmaceuticals.

References

-

PubChemLite. This compound (C8H9FN2O2). [Link]

-

Angene Chemical. Safety Data Sheet: Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate. (2021-05-01). [Link]

- Google Patents.

-

Sunway Pharm Ltd. This compound - CAS:403712-67-4. [Link]

-

ChemSrc. Benzoic acid, 3-amino-2-fluoro-, methyl ester SDS, 1195768-18-3 Safety Data Sheets. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 403712-67-4|this compound|BLD Pharm [bldpharm.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C8H9FN2O2) [pubchemlite.lcsb.uni.lu]

- 7. 635317-47-4|Methyl 2,3-diamino-6-chlorobenzoate|BLD Pharm [bldpharm.com]

- 8. nbinno.com [nbinno.com]

- 9. Methyl 3-Amino-2-fluorobenzoate | 1195768-18-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. synquestlabs.com [synquestlabs.com]

Stability and storage conditions for Methyl 2,3-diamino-6-fluorobenzoate

An In-Depth Technical Guide to the Stability and Storage of Methyl 2,3-diamino-6-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in modern medicinal chemistry, valued for its unique electronic and structural properties that lend themselves to the synthesis of innovative pharmaceutical agents. As with many substituted aromatic amines, its stability is a critical parameter that dictates its viability in complex, multi-step syntheses and its shelf-life as a raw material. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols to preserve its integrity, and a framework for establishing a robust stability testing program.

Chemical Profile and Inherent Stability Considerations

This compound possesses a distinct set of functional groups that define its reactivity and potential degradation pathways.

| Property | Value | Source |

| Molecular Formula | C8H9FN2O2 | [1] |

| Molecular Weight | 184.17 g/mol | [2] |

| Appearance | Solid, semi-solid, or liquid; Colorless to light orange/yellow | |

| CAS Number | 403712-67-4 | [2] |

The presence of two primary amine groups on the benzene ring makes the molecule susceptible to oxidation. Aromatic amines, in general, are known to be sensitive to light and air, which can lead to color changes and the formation of impurities. The electron-donating nature of the amine groups, combined with the electron-withdrawing fluorine atom and methyl ester, creates a complex electronic environment that influences the molecule's overall stability.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in public literature, we can infer likely routes based on the chemistry of aromatic amines and benzoates.

Caption: Potential degradation pathways for this compound.

-

Oxidation: The primary degradation route for aromatic amines is oxidation, which can be accelerated by exposure to oxygen and light. This can lead to the formation of colored impurities, such as quinone-imines, which can compromise the purity of the material.

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This would yield 2,3-diamino-6-fluorobenzoic acid and methanol.

-

Incompatibilities: As a base, this compound is incompatible with strong acids and strong oxidizing agents.[3][4] Contact with these materials should be strictly avoided.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended. These are based on general guidelines for aromatic amines and supplier recommendations for this and similar compounds.[3][5]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (below 30°C / 86°F) | To minimize volatility and maintain stability.[5] Some suppliers suggest cold-chain transportation, indicating that temperature control is important.[2] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the amine groups.[2] |

| Light | Keep in a dark place | To prevent light-catalyzed degradation.[2] |

| Humidity | Dry environment | Aromatic amines can be hygroscopic; moisture can lead to hydrolysis.[5] |

| Container | Tightly sealed, compatible materials (e.g., amber glass, high-density polyethylene) | To prevent exposure to air and moisture and avoid reactions with the container material.[5] |

Safe Handling

Aromatic amines are a class of compounds with potential health hazards and should be handled with care.[6][7][8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[5][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[10][11]

-

Handling: Avoid creating dust. Use non-sparking tools and take measures to prevent static discharge.[9]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

Framework for a Comprehensive Stability Testing Program

For drug development professionals, establishing a robust stability testing program is essential to define the retest period and confirm optimal storage conditions.[12][13][14][15]

Caption: Workflow for a stability testing program.

Experimental Protocol: Accelerated Stability Study

This protocol is designed to rapidly assess the degradation of this compound under elevated temperature and humidity.

1. Sample Preparation:

- Aliquot approximately 1g of this compound from a single batch into three separate, inert containers (e.g., amber glass vials with PTFE-lined caps).

- One sample will serve as the T=0 control.

2. Storage Conditions:

- Place the remaining two samples in a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

3. Time Points:

- Pull samples for analysis at initial (T=0), 3 months, and 6 months.[15]

4. Analytical Testing:

- At each time point, analyze the samples for the following:

- Appearance: Visual inspection for color change or physical state change.

- Purity: Use a stability-indicating HPLC method to determine the assay of this compound and quantify any degradation products.

- Identity: Confirm the identity of the main peak using a suitable method (e.g., retention time, mass spectrometry).

5. Data Evaluation:

- A "significant change" is typically defined as a 5% change in assay from the initial value or failure to meet acceptance criteria.[16] If a significant change is observed, intermediate stability studies (e.g., at 30°C / 65% RH) may be warranted.[13]

Long-Term Stability Study

A long-term study should be conducted in parallel under the recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH). Testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]

Conclusion

While this compound is a valuable synthetic intermediate, its stability is contingent upon proper storage and handling. As an aromatic amine, it is susceptible to oxidation and should be protected from light, air, and moisture. Adherence to the recommended storage conditions—room temperature, under an inert atmosphere, and in the dark—is crucial for maintaining its purity and integrity. For applications in drug development, a formal stability testing program is essential to establish a reliable retest period and ensure the quality of this critical starting material.

References

-

Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter Generation & Control. [Link]

-

What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

-

Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

Stability testing overview for Pharmaceutical products. GMP SOP. [Link]

-

Stability Testing of Pharmaceutical Products. (2012, March 17). PharmaTutor. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [Link]

-

Safety Data Sheet - Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate. Angene Chemical. [Link]

-

KEGG PATHWAY: Fluorobenzoate degradation. KEGG. [Link]

-

Methyl 3-amino-2-fluorobenzoate MSDS. Chemsrc. [Link]

-

This compound. PubChemLite. [Link]

-

Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. [Link]

-

Halobenzoate degradation pathways. ResearchGate. [Link]

-

KEGG PATHWAY: Fluorobenzoate degradation - Mycolicibacterium smegmatis MC2 155. KEGG. [Link]

-

Brief summary of various metabolic pathways for the degradation of 3CBA... ResearchGate. [Link]

Sources

- 1. PubChemLite - this compound (C8H9FN2O2) [pubchemlite.lcsb.uni.lu]

- 2. 403712-67-4|this compound|BLD Pharm [bldpharm.com]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. arborpharmchem.com [arborpharmchem.com]

- 13. humiditycontrol.com [humiditycontrol.com]

- 14. gmpsop.com [gmpsop.com]

- 15. japsonline.com [japsonline.com]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

Navigating the Safety Landscape of Methyl 2,3-diamino-6-fluorobenzoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-diamino-6-fluorobenzoate, a fluorinated aromatic amine, is a key building block in modern medicinal chemistry. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel therapeutic agents. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses associated with this compound, grounded in available safety data and established principles of chemical hygiene.

Chemical and Physical Properties

A foundational aspect of safe handling is the knowledge of a compound's physical and chemical characteristics. This information dictates appropriate storage conditions, potential incompatibilities, and predicts its behavior under various experimental parameters.

| Property | Value | Source |

| CAS Number | 403712-67-4 | [1] |

| Molecular Formula | C8H9FN2O2 | [1][2] |

| Molecular Weight | 184.17 g/mol | [1] |

| Appearance | Solid, semi-solid, or liquid | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Hazard Identification and GHS Classification

According to available safety information, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) pictograms and hazard statements provide a clear and immediate understanding of the primary risks associated with this compound.[1]

-

GHS Pictograms:

-

Corrosion

-

Acute Toxicity (Harmful)

-

-

Signal Word: Danger[1]

-

Hazard Statements:

-

Precautionary Statements:

Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of this compound. These are based on the available hazard information and general best practices for handling aromatic amines and fluorinated compounds.

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier between the researcher and the chemical.

Caption: Required PPE for handling this compound.

Storage

-

Container: Store in a tightly sealed, original container.

-

Environment: Keep in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[1] An inert atmosphere is recommended for long-term storage to prevent degradation.[1]

-

Segregation: Store separately from strong acids and oxidizing agents.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for responding effectively to accidental exposures or spills.

Caption: First aid measures for accidental exposure.

Spill Response

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of the contaminated waste in accordance with local, state, and federal regulations.

Toxicological Information

Conclusion

This compound is a valuable research chemical that demands careful and informed handling. By adhering to the safety protocols outlined in this guide, researchers can mitigate the associated risks and ensure a safe laboratory environment. It is imperative to always consult the most up-to-date Safety Data Sheet provided by the supplier before use and to supplement this information with a thorough understanding of the general principles of chemical safety.

References

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Methyl 2,3-diamino-6-fluorobenzoate in Heterocyclic Synthesis

Introduction: The Strategic Advantage of Fluorinated Building Blocks in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties.[1] The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the lipophilicity of drug candidates.[1] Methyl 2,3-diamino-6-fluorobenzoate stands out as a preeminent starting material for the synthesis of a diverse array of fluorinated heterocyclic compounds. Its vicinal diamine functionality serves as a versatile handle for the construction of fused ring systems, while the fluorine and methyl ester substituents provide additional points for structural diversification and property modulation.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of high-value heterocyclic scaffolds, specifically focusing on quinoxalines and benzimidazoles. The methodologies presented herein are designed to be reproducible and scalable, empowering researchers, scientists, and drug development professionals to leverage this versatile building block in their synthetic endeavors.

I. Synthesis of 8-Fluoroquinoxaline-5-carboxamides: A Gateway to Bioactive Scaffolds

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4][5] The synthesis of quinoxaline-5-carboxamides from this compound offers a direct route to a library of potentially bioactive compounds. The general synthetic strategy involves the condensation of the diamine with a 1,2-dicarbonyl compound to form the quinoxaline core, followed by amidation of the methyl ester.

A key advantage of this approach is the inherent reactivity of the ortho-phenylenediamine moiety, which readily undergoes cyclocondensation with α-dicarbonyl compounds under mild conditions. The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the amino groups, a factor that must be considered when optimizing reaction conditions.

Reaction Scheme: General Synthesis of 8-Fluoroquinoxaline-5-carboxamides

The synthesis commences with the cyclocondensation of this compound with a suitable 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione) to yield the corresponding methyl 8-fluoroquinoxaline-5-carboxylate. This intermediate is then subjected to amidation with a primary or secondary amine to afford the target carboxamide.

Caption: General workflow for the synthesis of 8-fluoroquinoxaline-5-carboxamides.

Detailed Protocol: Synthesis of Methyl 8-fluoro-2,3-dimethylquinoxaline-5-carboxylate

This protocol details the synthesis of a key quinoxaline intermediate.

Materials:

-

This compound

-

2,3-Butanedione (diacetyl)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

-

To this solution, add 2,3-butanedione (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain methyl 8-fluoro-2,3-dimethylquinoxaline-5-carboxylate.

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Representative 8-Fluoroquinoxaline-5-carboxamides

| Compound ID | R1 | R2 | Amine | Yield (%) | Biological Activity Notes |

| Q-1 | H | H | Morpholine | 82 | Potential antimicrobial agent.[6] |

| Q-2 | CH₃ | CH₃ | Piperidine | 88 | Precursor for kinase inhibitors. |

| Q-3 | Ph | Ph | N-Methylpiperazine | 79 | Investigated for anticancer properties.[2] |

II. Synthesis of 4-Fluoro-1H-benzimidazole-7-carboxylates: Building Blocks for Potent Therapeutics

Benzimidazole derivatives are another class of privileged heterocyclic scaffolds with a wide range of pharmacological activities, including antiulcer, anthelmintic, and anticancer properties.[7][8] The synthesis of 4-fluoro-1H-benzimidazole-7-carboxylates from this compound provides a versatile platform for the development of novel therapeutic agents. The fluorine substituent at the 4-position can significantly influence the acidity of the benzimidazole N-H and its interaction with biological targets.

Reaction Scheme: General Synthesis of 4-Fluoro-1H-benzimidazole-7-carboxylates

The most common method for the synthesis of benzimidazoles from ortho-phenylenediamines is the Phillips condensation, which involves the reaction of the diamine with a carboxylic acid or its derivative. Alternatively, condensation with an aldehyde followed by oxidative cyclization is also a widely employed strategy.

Caption: Synthetic routes to 4-fluoro-1H-benzimidazole-7-carboxylates.

Detailed Protocol: Synthesis of Methyl 4-fluoro-1H-benzimidazole-7-carboxylate (via Formic Acid Condensation)

This protocol outlines the synthesis of the parent 4-fluoro-1H-benzimidazole-7-carboxylate.

Materials:

-

This compound

-

Formic Acid (88%)

-

Hydrochloric Acid (4 M)

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in 4 M hydrochloric acid.

-

Add formic acid (3.0 eq) to the suspension.

-

Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the precipitate with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure methyl 4-fluoro-1H-benzimidazole-7-carboxylate.

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Data Summary: Representative 4-Fluoro-1H-benzimidazole-7-carboxylates

| Compound ID | R-group | Yield (%) | Potential Application |

| B-1 | H | 82 | Core scaffold for further derivatization. |

| B-2 | CH₃ | 78 | Building block for kinase inhibitors. |

| B-3 | Phenyl | 75 | Precursor for antifungal agents.[7] |

III. Mechanistic Insights and Experimental Causality

The successful synthesis of these fluorinated heterocycles hinges on a nuanced understanding of the underlying reaction mechanisms and the judicious choice of experimental conditions.

For Quinoxaline Synthesis: The cyclocondensation reaction is typically acid-catalyzed. The acid protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, activating it for nucleophilic attack by one of the amino groups of the diamine. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring. The choice of solvent is crucial; polar protic solvents like ethanol or acetic acid are generally preferred as they can facilitate proton transfer and stabilize the charged intermediates.

For Benzimidazole Synthesis: In the Phillips condensation with carboxylic acids, the reaction is driven by the removal of water at elevated temperatures, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or mineral acids. When using aldehydes, the initial condensation forms a Schiff base, which then undergoes an intramolecular cyclization. An oxidizing agent (e.g., air, nitrobenzene, or a mild oxidant) is often required to aromatize the dihydrobenzimidazole intermediate to the final benzimidazole product. The fluorine substituent, being electron-withdrawing, can decrease the nucleophilicity of the adjacent amino group, potentially requiring slightly harsher reaction conditions (e.g., higher temperatures or longer reaction times) compared to non-fluorinated analogues.

IV. Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of fluorinated quinoxalines and benzimidazoles. The protocols detailed in this guide provide a solid foundation for the preparation of a wide range of derivatives. The presence of the fluorine atom and the methyl ester group offers significant opportunities for the development of novel compounds with tailored biological and material properties. Future research in this area could focus on expanding the scope of these reactions to include a wider variety of dicarbonyl compounds, aldehydes, and carboxylic acids, as well as exploring the further functionalization of the resulting heterocyclic scaffolds. The continued exploration of the synthetic utility of this compound is poised to make significant contributions to the fields of medicinal chemistry and materials science.

References

- Srinivas, K., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439.

- Issa, D. A. E., et al. (2015). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. MedChemComm, 6, 137-148.

- Khatoon, S., & Abdulmalek, E. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton Honors Theses.

- Anonymous. (n.d.).

- Kopotilova, A. E., et al. (2024). Asymmetric Fluorinated 2,3-Bis(5-Arylthiophen-2-Yl)Quinoxalines: Synthesis and Photophysical Properties. Request PDF.

- Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 23(19), 2229-2253.

- Akhtar, M. J., et al. (2020). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1202, 127263.

- Anonymous. (2025). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review).

- Anonymous. (2014). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES.

- Anonymous. (n.d.).

- Anonymous. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 13(12), 16684–16697.

- Anonymous. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(16), 4788.

- Kaur, H., et al. (2019). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 9(45), 26039-26063.

- Anonymous. (2020). Cyclocondensation of 3-diamino-1,2,4-thiazole with benzaldehydes and Meldrum acid.

- Anonymous. (2020). Synthesis and fluorescent properties of quinoxaline derived ionic liquids.

- Anonymous. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

- Anonymous. (2023).

- Lee, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 228, 114013.

- Mentes, E., et al. (2019). Design, synthesis, and characterization of some new benzimidazole derivatives and biological evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 321-334.

- Anonymous. (n.d.). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. RSC Advances, 9(25), 14138-14152.

- Anonymous. (n.d.). Synthesis of different fluoroaryl benzimidazole derivatives 257a–c.

- Anonymous. (2018).

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 2,3-diamino-6-fluorobenzoate as a Versatile Building Block for Medicinal Chemistry

Introduction: The Strategic Advantage of Fluorinated Scaffolds

In contemporary drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological profile.[1] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[2][3][4] This strategic use of fluorine often leads to improved drug candidates with enhanced efficacy and pharmacokinetic properties.

Methyl 2,3-diamino-6-fluorobenzoate emerges as a particularly valuable building block for medicinal chemists. This trifunctional molecule combines three key features on a single aromatic ring:

-

An ortho-phenylenediamine moiety, a classic precursor for the synthesis of a wide array of nitrogen-containing heterocycles.

-

A fluorine substituent , which can serve as a metabolic blocking point, modulate electronic properties, and enhance binding interactions.

-

A methyl ester , providing a convenient handle for further synthetic transformations, such as amide bond formation or reduction to a primary alcohol.

This unique combination of functionalities makes this compound a powerful tool for the rapid construction of diverse and medicinally relevant compound libraries. This guide provides a comprehensive overview of its synthesis, key applications, and detailed protocols for its use in the generation of privileged heterocyclic cores.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available substituted benzoic acid. A plausible and adaptable route involves dinitration followed by a selective reduction of the nitro groups.

Caption: Synthetic overview for this compound.

Protocol 1: Synthesis of this compound

This protocol outlines a representative synthesis starting from 2-fluoro-3-nitrobenzoic acid.

Step 1: Esterification of 2-Fluoro-3-nitrobenzoic acid

-

To a solution of 2-fluoro-3-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.[5]

-

Warm the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-